Rifaximin
Descripción general
Descripción
La rifaximina es un antibiótico de amplio espectro no absorbible que se utiliza principalmente para tratar enfermedades gastrointestinales. Pertenece a la familia de antibióticos de las rifamicinas y fue aprobado por primera vez en Italia en 1987. Desde entonces, ha sido autorizado en más de 30 países para tratar afecciones como la diarrea del viajero, el síndrome del intestino irritable y la encefalopatía hepática .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La rifaximina ejerce sus efectos inhibiendo la síntesis de ARN en las bacterias susceptibles. Se une a la subunidad beta de la ARN polimerasa dependiente de ADN bacteriana, bloqueando la translocación y deteniendo la transcripción . Este mecanismo es eficaz contra un amplio espectro de bacterias, lo que convierte a la rifaximina en un valioso antibiótico para las infecciones gastrointestinales .
Safety and Hazards
Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, this compound retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to this compound may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and this compound efficacy .
Análisis Bioquímico
Biochemical Properties
Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .
Transport and Distribution
This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .
Métodos De Preparación
La rifaximina se sintetiza a partir de rifamicina O y 2-amino-4-metilpiridina. La rifamicina O es la forma oxidada de la rifamicina B, que es un producto de fermentación del microorganismo Amycolatopsis mediterranei . La producción industrial de rifaximina implica disolver la rifaximina bruta en un disolvente orgánico soluble en agua como el etanol a reflujo, y luego agregar agua para lograr una relación final de disolvente mixto de aproximadamente 7:3 (v/v). La solución se enfría luego a 35-40 °C hasta que comienza la cristalización, seguida de un enfriamiento adicional con agitación a 0 °C. El material cristalizado se recupera luego y se seca a un contenido de agua de entre 2,5% y 5,0% .
Análisis De Reacciones Químicas
La rifaximina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La rifaximina puede someterse a degradación oxidativa, que no interfiere con su cuantificación.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen condiciones ácidas, básicas, neutras, oxidativas y fotólisis . Los principales productos formados a partir de estas reacciones suelen ser productos de degradación que no interfieren con la estabilidad y la eficacia de la rifaximina .
Aplicaciones en investigación científica
La rifaximina tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
La rifaximina es un análogo estructural de la rifampicina, otro antibiótico basado en la rifamicina. La rifaximina no es sistémica y actúa localmente en el intestino, lo que reduce sus efectos secundarios sistémicos y la hace adecuada para tratar afecciones gastrointestinales . Entre los compuestos similares se incluyen:
Rifampicina: Se utiliza para infecciones sistémicas, pero tiene más efectos secundarios sistémicos.
Vedolizumab: Un antagonista del receptor de integrina utilizado para las enfermedades inflamatorias intestinales.
Adalimumab: Un inhibidor de la TNF-alfa utilizado para diversas afecciones inflamatorias.
La singularidad de la rifaximina reside en su naturaleza no absorbible y su acción localizada en el intestino, lo que la hace muy eficaz para las enfermedades gastrointestinales con una mínima absorción sistémica .
Propiedades
Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. | |
Número CAS |
80621-81-4 |
Fórmula molecular |
C43H51N3O11 |
Peso molecular |
785.9 g/mol |
Nombre IUPAC |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
Clave InChI |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
SMILES isomérico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Apariencia |
Solid powder |
80621-81-4 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
7.38e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.